trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

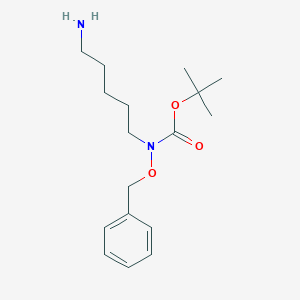

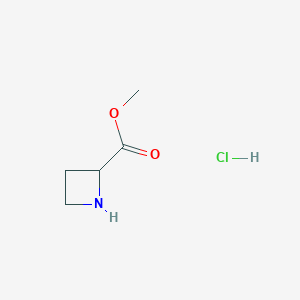

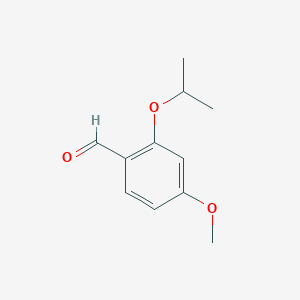

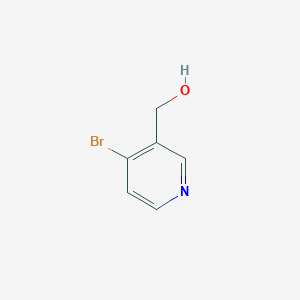

“trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene” is a complex organic compound. It contains a total of 64 bonds, including 30 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, and 1 aromatic ether .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, which could potentially be used in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and a variety of bond types. It includes a butylcyclohexyl group, an ethynyl group, and an ethoxybenzene group . The structure also includes a phenyl group attached to the butylcyclohexyl group .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Studies in chemical synthesis often explore the hydrogenation processes, stereochemical characterizations, and synthesis of diastereoisomeric compounds, which are foundational in the development of complex organic molecules. For instance, research by Graaf et al. (2010) on the hydrogenation of di-tert-butylbenzene derivatives under the influence of rhodium and platinum catalysts provides a basis for understanding the chemical behavior and transformation of similarly structured compounds (Graaf, Bekkum, & Wepster, 2010).

Photochemical Reactions

Photochemical studies, such as the work by Delgado et al. (1999) on the photochemistry of trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, highlight the complexity of light-induced reactions, including ring expansion, intramolecular proton transfer, and fragmentation processes (Delgado, Espinós, Jiménez, Miranda, Roth, & Tormos, 1999). These findings offer insights into how similar compounds might behave under photolytic conditions.

Photophysical Studies

The exploration of photophysical properties in compounds similar to trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene could involve the examination of intramolecular charge transfer, fluorescence, and phosphorescence behaviors. For example, Yang et al. (2004) investigated substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, revealing how the substituent in the N-aryl group influences the formation of twisted intramolecular charge transfer (TICT) states (Yang, Liau, Wang, & Hwang, 2004).

Propiedades

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISUZCVJCNCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633560 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199795-20-5 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)

![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)